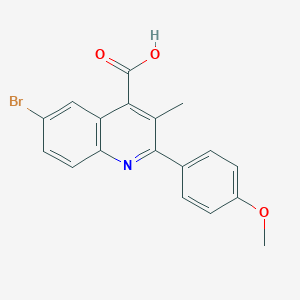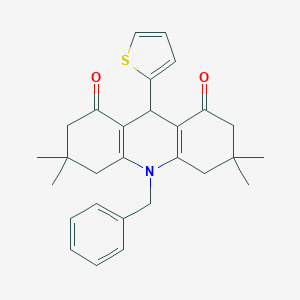
6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H12BrNO3 . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C17H12BrNO3. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Attached to this core are a bromine atom, a methoxyphenyl group, and a carboxylic acid group .Chemical Reactions Analysis
Boronic acids and their esters, which are related to this compound, are known to undergo protodeboronation, a reaction where the boron group is replaced by a hydrogen . This reaction is catalyzed by a radical initiator . In addition, these compounds can also undergo hydrolysis, especially in water .Wissenschaftliche Forschungsanwendungen
Brominated Compounds in Marine Algae
Brominated compounds, similar in structure to 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, have been found in marine algae, indicating potential biological roles and applications. For example, bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides exhibit unique structural features and potential biological activities (Ma et al., 2007).
Synthetic Applications and Cytotoxic Activities
The compound's structural framework is conducive to synthetic modifications, leading to derivatives with significant cytotoxic activities against various cancer cell lines. For instance, acronycine analogues, incorporating structural motifs similar to 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, have shown potent cytotoxic activities (Bongui et al., 2005).
Photolabile Protecting Groups
Brominated hydroxyquinoline, a related compound, has been employed as a photolabile protecting group with sensitivity to multiphoton excitation, indicating potential applications in photochemistry and biological studies (Fedoryak & Dore, 2002).
Fluorescent Labeling Reagents
Novel stable fluorophores based on the quinoline structure, such as 6-methoxy-4-quinolone, have been developed for use in biomedical analysis due to their strong fluorescence in a wide pH range of aqueous media. These properties make them suitable for fluorescent labeling reagents (Hirano et al., 2004).
Antioxidant Activities
Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols with potent antioxidant activities. These findings suggest the potential of brominated compounds in the development of natural antioxidants for food preservation and health applications (Li et al., 2011).
Eigenschaften
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-10-16(18(21)22)14-9-12(19)5-8-15(14)20-17(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVJPVQKZGMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359848 |
Source


|
| Record name | 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |
CAS RN |
354539-71-2 |
Source


|
| Record name | 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444268.png)
![Isopropyl 4-phenyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444271.png)
![5-(4-bromophenyl)-3-chloro-N-isobutyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444273.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444275.png)


![5-(4-bromophenyl)-3-chloro-N-(2,4-difluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444280.png)
![Methyl 4-(2-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444282.png)
![5-(4-bromophenyl)-3-chloro-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444283.png)
![5-(4-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444284.png)
![2-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444285.png)
![2-(4-Tert-butylphenyl)-4-{[4-(2-ethoxyphenyl)piperazin-1-yl]carbonyl}quinoline](/img/structure/B444286.png)
![Ethyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444287.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B444291.png)